molecular formula C28H42O2S2 B149726 Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)- CAS No. 6386-58-9

Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-

Cat. No.: B149726
CAS No.: 6386-58-9
M. Wt: 474.8 g/mol
InChI Key: NEUPRVAMTYHIQV-UHFFFAOYSA-N
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Description

Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] is an organic compound with the molecular formula C30H46O2S. . This compound is characterized by its two phenolic groups connected by a sulfur bridge, and it is widely used for its antioxidant properties.

Mechanism of Action

Target of Action

The primary target of Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] is the mitochondrial F1F0 Adenosine triphosphate synthase enzymes . These enzymes play a crucial role in the production of ATP, the primary energy currency of the cell.

Mode of Action

Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] interacts with its target by attaching effectively to the active site of the mitochondrial F1F0 Adenosine triphosphate synthase enzymes . This interaction can lead to changes in the enzyme’s activity, potentially affecting ATP production.

Biochemical Pathways

The compound’s interaction with mitochondrial F1F0 Adenosine triphosphate synthase enzymes affects the ATP synthesis pathway . This pathway is responsible for the production of ATP, which is used in various cellular processes. Changes in this pathway can have downstream effects on these processes.

Result of Action

The molecular and cellular effects of Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-]'s action depend on its interaction with the mitochondrial F1F0 Adenosine triphosphate synthase enzymes . By interacting with these enzymes, the compound can potentially affect ATP production and, consequently, various cellular processes that rely on ATP.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] can be synthesized through the reaction of 2,6-di-tert-butylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction typically involves the use of a solvent such as toluene and a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the sulfur bridge formation .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] is unique due to its sulfur bridge, which significantly enhances its antioxidant properties compared to similar compounds. The presence of two tert-butyl groups on each phenolic ring further stabilizes the phenoxyl radicals, making it a highly effective antioxidant .

Properties

IUPAC Name

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)disulfanyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2S2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-32-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUPRVAMTYHIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364473
Record name Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6386-58-9
Record name 4,4′-Dithiobis[2,6-bis(1,1-dimethylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6386-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(Disulfanediyl)bis(2,6-di-tert-butylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(DISULFANEDIYL)BIS(2,6-DI-TERT-BUTYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2ZUM2VQ6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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